2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide
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Overview
Description
2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The thiophene and oxadiazole rings are then coupled using thiolating agents to form the desired thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Material Science: The compound’s thiophene ring can be used in the development of organic semiconductors and light-emitting diodes.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-chloro-5-methylthiophene and 2,5-dimethylthiophene.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole.
Uniqueness
2-((5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide is unique due to the combination of its structural features, which include both a thiophene and an oxadiazole ring. This combination imparts unique chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c15-11-7-6-10(22-11)13-17-18-14(20-13)21-8-12(19)16-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBDSHSRXWGMAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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